molecular formula C23H31NO2 B11420726 3-(4-Ethylphenyl)-1-(morpholin-4-yl)-2-phenylpentan-3-ol

3-(4-Ethylphenyl)-1-(morpholin-4-yl)-2-phenylpentan-3-ol

Cat. No.: B11420726
M. Wt: 353.5 g/mol
InChI Key: YLDGIIMMCYOGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethylphenyl)-1-(morpholin-4-yl)-2-phenylpentan-3-ol is an organic compound with a complex structure that includes aromatic rings, a morpholine ring, and a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-1-(morpholin-4-yl)-2-phenylpentan-3-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pentanol Backbone: Starting with a suitable pentane derivative, the backbone can be constructed through a series of reactions such as Grignard reactions or aldol condensations.

    Introduction of the Aromatic Rings: The aromatic rings can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Morpholine Ring: The morpholine ring is often introduced through nucleophilic substitution reactions, where a suitable leaving group on the pentanol backbone is replaced by the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-1-(morpholin-4-yl)-2-phenylpentan-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3-(4-Ethylphenyl)-1-(morpholin-4-yl)-2-phenylpentan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-1-(morpholin-4-yl)-2-phenylpentan-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-1-(morpholin-4-yl)-2-phenylpentan-3-ol: Similar structure but with a methyl group instead of an ethyl group.

    3-(4-Propylphenyl)-1-(morpholin-4-yl)-2-phenylpentan-3-ol: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

3-(4-Ethylphenyl)-1-(morpholin-4-yl)-2-phenylpentan-3-ol is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-morpholin-4-yl-2-phenylpentan-3-ol

InChI

InChI=1S/C23H31NO2/c1-3-19-10-12-21(13-11-19)23(25,4-2)22(20-8-6-5-7-9-20)18-24-14-16-26-17-15-24/h5-13,22,25H,3-4,14-18H2,1-2H3

InChI Key

YLDGIIMMCYOGNH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)(C(CN2CCOCC2)C3=CC=CC=C3)O

Origin of Product

United States

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